molecular formula C14H11N3O3 B11846873 2-(2-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one CAS No. 16313-85-2

2-(2-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11846873
CAS No.: 16313-85-2
M. Wt: 269.25 g/mol
InChI Key: WWONPPJDLHHUIW-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one is an organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with a nitrophenyl substituent at the 2-position. Quinazolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2-nitrobenzaldehyde with anthranilic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate undergoes cyclization to form the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form quinazolinone derivatives with different oxidation states.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-(2-Aminophenyl)-2,3-dihydroquinazolin-4(1H)-one.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

    Oxidation: Oxidized quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the quinazolinone core can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminophenyl)-2,3-dihydroquinazolin-4(1H)-one: A reduced form of the compound with an amino group instead of a nitro group.

    2-(2-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one: A substituted derivative with a chlorine atom instead of a nitro group.

    2-(2-Methylphenyl)-2,3-dihydroquinazolin-4(1H)-one: A substituted derivative with a methyl group instead of a nitro group.

Uniqueness

2-(2-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

16313-85-2

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

2-(2-nitrophenyl)-2,3-dihydro-1H-quinazolin-4-one

InChI

InChI=1S/C14H11N3O3/c18-14-9-5-1-3-7-11(9)15-13(16-14)10-6-2-4-8-12(10)17(19)20/h1-8,13,15H,(H,16,18)

InChI Key

WWONPPJDLHHUIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2)[N+](=O)[O-]

Origin of Product

United States

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